molecular formula C16H12N4O3S B5641657 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No. B5641657
M. Wt: 340.4 g/mol
InChI Key: NHAIPUHEFGTPJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide derivatives involves an amidation reaction, which is a common synthetic route for producing thiadiazole derivatives. Amidation typically utilizes EDC and HOBt in acetonitrile solvent at room temperature conditions. This approach allows for the introduction of various substituents on the phenyl ring, thereby modifying the compound's physical and chemical properties (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives, including N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, typically involves spectroscopic methods such as NMR, IR, and MS. These techniques provide detailed information on the compound's molecular framework and the spatial arrangement of its atoms, crucial for understanding its reactivity and interaction with biological targets (Shukla et al., 2012).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and thioamide formation. These reactions are essential for further functionalizing the thiadiazole core and enhancing its biological activity. For example, ring-opening reactions followed by cyclization have been employed to synthesize novel thiadiazole derivatives with potential biological activities (Androsov, 2008).

Physical Properties Analysis

The physical properties of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and its derivatives, such as melting points and solubility, are influenced by the nature of substituents on the phenyl ring. These properties are critical for assessing the compound's suitability for further pharmaceutical development (Mohammadi-Farani et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiadiazole derivatives are pivotal for their biological activity. Studies have shown that modifications on the thiadiazole ring, such as nitration, can significantly impact the compound's pharmacological profile by altering its electronic distribution and molecular interactions (Shukla et al., 2012).

Future Directions

The future directions for “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-14(9-11-5-2-1-3-6-11)17-16-19-18-15(24-16)12-7-4-8-13(10-12)20(22)23/h1-8,10H,9H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIPUHEFGTPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

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